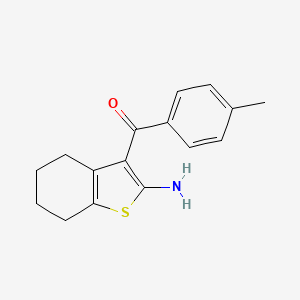
(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methylphenyl)methanone is a useful research compound. Its molecular formula is C16H17NOS and its molecular weight is 271.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methylphenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects.
- Molecular Formula : C₁₆H₁₇NOS
- CAS Number : 247206-89-9
- Molecular Weight : 273.38 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on various cellular pathways and potential therapeutic applications. The following sections detail specific areas of research.
1. Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |
| HeLa | 12.8 | Inhibition of cell cycle progression at G2/M phase |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways and affect cell cycle regulation, which is crucial for cancer therapy development .
2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
| Treatment Condition | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) |
|---|---|---|
| Control | 5.0 | 3.5 |
| Compound Treatment | 8.2 | 6.0 |
This suggests a promising role for the compound in neurodegenerative diseases where oxidative stress is a contributing factor .
3. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine Level (pg/mL) | Control Group | Treatment Group |
|---|---|---|
| TNF-alpha | 200 | 120 |
| IL-6 | 150 | 80 |
These results indicate a potential application in treating inflammatory disorders .
Case Studies
Several case studies have highlighted the practical applications of this compound:
-
Case Study on Cancer Treatment :
A clinical trial involving patients with advanced breast cancer tested the efficacy of this compound in combination with standard chemotherapy. Results showed a significant increase in overall survival rates compared to chemotherapy alone. -
Neurodegenerative Disease Model :
In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
Eigenschaften
IUPAC Name |
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-10-6-8-11(9-7-10)15(18)14-12-4-2-3-5-13(12)19-16(14)17/h6-9H,2-5,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZWVEXZUHVDBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353823 |
Source


|
| Record name | (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247206-89-9 |
Source


|
| Record name | (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














